tert-Butyl (6-methoxypyridin-3-yl)carbamate
Overview
Description
Tert-Butyl (6-methoxypyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is often used as a building block in the synthesis of various organic compounds , but its specific biological targets remain to be identified.
Biochemical Pathways
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . The compound’s logP values, which can impact bioavailability, vary depending on the method of calculation .
Action Environment
It’s worth noting that the compound is a solid at room temperature , and its storage conditions can impact its stability .
Biological Activity
tert-Butyl (6-methoxypyridin-3-yl)carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
This compound is characterized by the presence of a methoxy group on the pyridine ring, which can influence its interaction with biological targets. The compound's structure allows it to participate in various chemical interactions, such as hydrogen bonding, which can modulate the activity of enzymes and receptors.
The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic processes. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .
- Receptor Modulation : Research indicates that this compound can bind to specific receptors, potentially influencing signaling pathways related to inflammation and immune response .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 25 µg/mL |
P. aeruginosa | 100 µg/mL |
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In a study involving THP-1 monocytes treated with lipopolysaccharide (LPS), this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β at concentrations above 5 µM .
Case Studies
- Neuroprotection : In a model of neuroinflammation, this compound was administered to mice subjected to scopolamine-induced cognitive impairment. The results indicated a reduction in cognitive deficits and inflammatory markers in the brain, suggesting neuroprotective properties .
- Cancer Research : The compound's potential as an anticancer agent was explored through its effect on cancer cell lines. It exhibited cytotoxicity against specific cancer types at varying concentrations, indicating a need for further investigation into its mechanisms and efficacy.
Properties
IUPAC Name |
tert-butyl N-(6-methoxypyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSTIXIDDRDHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376738 | |
Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183741-80-2 | |
Record name | tert-Butyl (6-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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